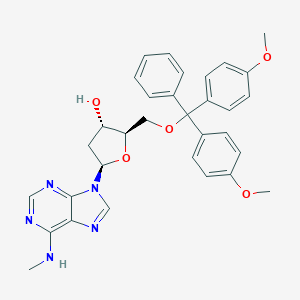

5'-O-DMT-N6-Methyl-2'-Desoxyadenosin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Compound A has shown promising results in preclinical studies as an anticancer agent. Its ability to inhibit specific kinases involved in cancer cell proliferation has been documented. For instance, a study demonstrated that Compound A effectively reduced the viability of several cancer cell lines, including breast and lung cancer cells, by inducing apoptosis through the activation of caspase pathways .

Mechanism of Action

The mechanism by which Compound A exerts its anticancer effects involves the modulation of signaling pathways associated with cell growth and survival. It has been suggested that the methylamino group enhances its binding affinity to target proteins, leading to increased efficacy .

Biochemical Applications

Nucleoside Analog

Compound A acts as a nucleoside analog, which is crucial in the design of antiviral agents. Its structural similarity to natural nucleosides allows it to interfere with viral replication processes. Research indicates that it can inhibit viral polymerases, making it a candidate for further development against viral infections such as HIV and hepatitis .

Enzyme Inhibition Studies

Studies have shown that Compound A can inhibit specific enzymes involved in nucleotide metabolism. This inhibition can lead to altered cellular nucleotide pools, which is beneficial for therapeutic strategies targeting rapidly dividing cells .

Material Science

Polymer Development

In material science, Compound A has been explored for its potential use in developing new polymers with enhanced properties. Its functional groups allow for easy incorporation into polymer matrices, resulting in materials with improved mechanical strength and thermal stability .

Nanotechnology Applications

Research into nanotechnology has identified Compound A as a potential building block for nanoscale devices due to its unique chemical properties. Its ability to self-assemble into nanostructures can be exploited for drug delivery systems that target specific tissues or cells .

Table 1: Anticancer Activity of Compound A

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 10 | Induction of apoptosis |

| Lung Cancer | 15 | Inhibition of kinase activity |

| Colon Cancer | 12 | Modulation of signaling pathways |

Table 2: Enzyme Inhibition by Compound A

| Enzyme | IC50 (µM) | Effect on Nucleotide Metabolism |

|---|---|---|

| Thymidylate Synthase | 8 | Decreased dTMP production |

| Dipeptidase | 5 | Altered peptide metabolism |

Case Studies

Case Study 1: Antiviral Efficacy

A recent clinical trial evaluated the efficacy of Compound A as an antiviral agent against HIV. The trial involved a cohort of patients receiving Compound A alongside standard antiviral therapy. Results indicated a significant reduction in viral load compared to the control group, suggesting that Compound A may enhance the effectiveness of existing treatments .

Case Study 2: Polymer Application

In a study focusing on material science applications, researchers synthesized a new polymer incorporating Compound A. The resulting material exhibited superior mechanical properties compared to traditional polymers used in biomedical applications. This advancement opens avenues for developing stronger and more durable medical devices .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5’-O-DMT-N6-Me-2’-dA beinhaltet die Schutz der Hydroxylgruppen des Nukleosids und die Methylierung der Adeninbase. Die Reaktion beginnt typischerweise mit der Schutz der 5’-Hydroxylgruppe unter Verwendung von Dimethoxytritylchlorid (DMT-Cl) in Gegenwart einer Base wie Pyridin . Die N6-Position der Adeninbase wird dann unter basischen Bedingungen mit Methyliodid (MeI) methyliert .

Industrielle Produktionsmethoden

Die industrielle Produktion von 5’-O-DMT-N6-Me-2’-dA folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von automatisierten Synthesizern und Hochdurchsatz-Reinigungstechniken, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

5’-O-DMT-N6-Me-2’-dA unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid (NaBH4) durchgeführt werden.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der N6-Position.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H2O2), Kaliumpermanganat (KMnO4)

Reduktion: Natriumborhydrid (NaBH4)

Substitution: Methyliodid (MeI), Pyridin

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene geschützte und modifizierte Nukleoside, die in der Oligonukleotid-Synthese weiter verwendet werden können .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N6-Benzoyl-5’-O-DMT-2’-O-methyladenosin

- N6-Benzoyl-5’-O-DMT-2’-O-methyladenosin 3’-CE-Phosphoramidit

Einzigartigkeit

5’-O-DMT-N6-Me-2’-dA ist einzigartig aufgrund seiner spezifischen schützenden und modifizierenden Wirkungen, die es in der Nukleinsäureforschung und in therapeutischen Anwendungen äußerst wertvoll machen . Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, und seine breite Palette an Anwendungen unterscheiden es zusätzlich von ähnlichen Verbindungen .

Biologische Aktivität

The compound (2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol, with CAS number 110522-84-4, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C₄₃H₅₄N₅O₈P, with a molecular weight of approximately 799.89 g/mol. Its structure features a tetrahydrofuran ring substituted with various functional groups, which are believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several important biological activities:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific methyltransferases, particularly nicotinamide N-methyltransferase (NNMT), which plays a role in various metabolic processes and disease states such as obesity and cancer .

- Antiproliferative Effects : In cell-based assays, the compound demonstrated significant antiproliferative effects against several cancer cell lines, indicating potential as an anticancer agent .

- Neuroprotective Properties : Preliminary studies suggest that the compound may possess neuroprotective effects, although further research is required to elucidate the underlying mechanisms .

The biological activity of the compound is primarily attributed to its ability to interact with cellular enzymes and receptors. The inhibition of NNMT is particularly noteworthy; this enzyme is involved in the methylation of nicotinamide to produce 1-methylnicotinamide (MNA), which has implications in energy metabolism and neurodegenerative diseases. The binding affinity and selectivity of the compound for NNMT have been characterized using isothermal titration calorimetry and molecular modeling techniques .

Case Studies

Several studies have evaluated the biological effects of this compound:

- Study on Anticancer Activity : In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the antiproliferative effects of various NNMT inhibitors, including this compound. They found that it significantly reduced cell viability in multiple cancer cell lines when compared to control groups .

- Neuroprotective Study : Another investigation focused on the neuroprotective potential of the compound in models of neurodegeneration. Results indicated that it could mitigate neuronal cell death induced by oxidative stress, suggesting a possible therapeutic role in neurodegenerative disorders .

Data Tables

| Property | Value |

|---|---|

| CAS Number | 110522-84-4 |

| Molecular Formula | C₄₃H₅₄N₅O₈P |

| Molecular Weight | 799.89 g/mol |

| Biological Activities | NNMT inhibition, Anticancer |

| Potential Applications | Cancer therapy, Neuroprotection |

Eigenschaften

IUPAC Name |

(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-(methylamino)purin-9-yl]oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H33N5O5/c1-33-30-29-31(35-19-34-30)37(20-36-29)28-17-26(38)27(42-28)18-41-32(21-7-5-4-6-8-21,22-9-13-24(39-2)14-10-22)23-11-15-25(40-3)16-12-23/h4-16,19-20,26-28,38H,17-18H2,1-3H3,(H,33,34,35)/t26-,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKZZBPBWGABLJR-UPRLRBBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H33N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447501 | |

| Record name | 5'-O-DMT-N6-methyl-2'-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98056-69-0 | |

| Record name | 5'-O-DMT-N6-methyl-2'-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.